molecular formula C22H20Cl2O10 B12677870 Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate CAS No. 94088-04-7

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate

Cat. No.: B12677870
CAS No.: 94088-04-7
M. Wt: 515.3 g/mol
InChI Key: HHADMXONRFLIKP-UHFFFAOYSA-N
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Description

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is a complex organic compound with the molecular formula C22H20Cl2O10. It is known for its unique chemical structure, which includes both chloroformyl and isophthalate groups. This compound is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxoallyl chloride with ethylene glycol to form an intermediate compound. This intermediate is then reacted with isophthaloyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate involves its reactivity with various nucleophiles and electrophiles. The chloroformyl groups are particularly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in various applications, including polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate
  • 2-ethyl-2-((1-oxoallyl)oxy)methyl-1,3-propanediyl diacrylate
  • Trimethylolpropane triacrylate

Uniqueness

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 4,6-bis(chloroformyl)isophthalate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility compared to similar compounds. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications .

Properties

CAS No.

94088-04-7

Molecular Formula

C22H20Cl2O10

Molecular Weight

515.3 g/mol

IUPAC Name

bis[2-(2-methylprop-2-enoyloxy)ethyl] 4,6-dicarbonochloridoylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(24)26)9-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3

InChI Key

HHADMXONRFLIKP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

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